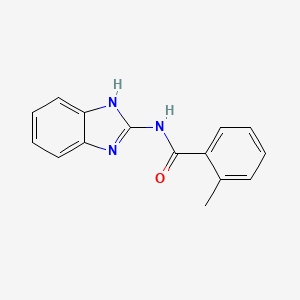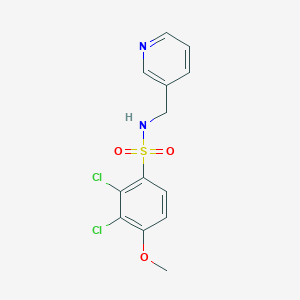
6-ethyl-3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethyl-3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a fluorophenoxy group, which can enhance its biological activity and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol, ethyl acetoacetate, and methoxybenzaldehyde.
Condensation Reaction: The first step involves a condensation reaction between 4-fluorophenol and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with methoxybenzaldehyde in the presence of an acid catalyst, such as sulfuric acid, to form the chromenone core structure.
Final Modifications:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, leading to the formation of dihydrochromenones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochromenones.
Substitution: Formation of substituted chromenones with various functional groups.
科学研究应用
6-Ethyl-3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity and selectivity. The compound can modulate signaling pathways, leading to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
相似化合物的比较
- 6-Ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one
- 6-Ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methyl-chromen-4-one
Comparison:
- Structural Differences: The presence of different substituents at the 7-position (methoxy vs. hydroxy) and the 2-position (methyl group) can significantly impact the compound’s chemical properties and biological activities.
- Biological Activity: The methoxy group in 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one may enhance its stability and bioavailability compared to its hydroxy analogs.
This compound’s unique combination of substituents makes it a valuable candidate for further research and development in various scientific fields.
属性
IUPAC Name |
6-ethyl-3-(4-fluorophenoxy)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO4/c1-3-11-8-14-16(9-15(11)21-2)22-10-17(18(14)20)23-13-6-4-12(19)5-7-13/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIWTETZPSTHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=O)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5877114.png)
![1-[4-(benzylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5877118.png)

![2-METHYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE](/img/structure/B5877120.png)
![7-(difluoromethyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5877121.png)
![N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5877129.png)
![1-[(2,6-Difluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5877140.png)

![8-methoxy-4-methyl-3-[(2-methylallyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5877150.png)
![2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877162.png)



![N-[[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl]acetamide](/img/structure/B5877197.png)
